PZ-Pro-OH

Description

Chemical Identity and Nomenclature

(E)-(((4-(Phenyldiazenyl)benzyl)oxy)carbonyl)-L-proline is systematically classified under the Chemical Abstracts Service registry number 1423017-97-3. The compound is known by several synonymous designations in scientific literature, including 4-Phenylazobenzyloxycarbonyl-Pro-OH and (S)-1-[(4-phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carboxylic acid. The molecular formula C19H19N3O4 defines its elemental composition, with a calculated molecular weight of 353.378 daltons.

The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, designating the compound as (2S)-1-[({4-[(E)-phenyldiazenyl]benzyl}oxy)carbonyl]-2-pyrrolidinecarboxylic acid. This naming convention explicitly describes the stereochemistry at the proline carbon center and the E-configuration of the diazenyl group. The compound belongs to the broader class of N-protected amino acids, specifically those containing chromogenic protecting groups that impart distinctive spectroscopic properties.

Alternative nomenclature systems employed in commercial and research contexts frequently utilize the abbreviated form Pz-Pro-OH, where "Pz" represents the 4-phenylazobenzyloxycarbonyl protecting group. This abbreviated notation has become standard in peptide chemistry literature due to its convenience and widespread recognition among researchers working with chromogenic peptide substrates.

Molecular Structure and Properties

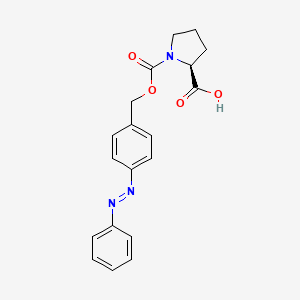

The molecular architecture of (E)-(((4-(Phenyldiazenyl)benzyl)oxy)carbonyl)-L-proline incorporates several distinct structural domains that contribute to its unique properties. The core structure features an L-proline residue with its characteristic five-membered pyrrolidine ring, which restricts conformational flexibility and influences peptide secondary structure when incorporated into larger molecules. The proline moiety maintains its natural S-configuration at the alpha carbon, preserving the stereochemical integrity essential for biological activity.

The chromogenic component consists of a 4-phenylazobenzyl group attached through a carbamate linkage to the proline nitrogen. This arrangement creates an extended conjugated system responsible for the compound's distinctive spectroscopic properties. The azo bond (N=N) exists in the thermodynamically favored E-configuration, as confirmed by structural analysis and spectroscopic characterization.

The structural arrangement enables specific interactions with enzymatic active sites while maintaining the chromogenic properties necessary for spectroscopic detection. The benzyl ester linkage provides appropriate stability under physiological conditions while allowing for controlled hydrolysis when exposed to specific enzymatic activities. This dual functionality makes the compound particularly valuable in substrate design for enzymatic assays.

Historical Context and Development

The development of (E)-(((4-(Phenyldiazenyl)benzyl)oxy)carbonyl)-L-proline emerged from the broader research effort to create chromogenic substrates for peptidase characterization. Historical records indicate that early work on phenylazobenzyl-protected amino acids began in the context of developing sensitive assay methods for collagenase and related metallopeptidases. The incorporation of azo chromophores into amino acid derivatives represented a significant advancement in enzymatic assay methodology, providing researchers with tools for real-time monitoring of proteolytic activity.

The specific synthesis and characterization of this proline derivative followed established protocols for N-protection of amino acids, adapted to incorporate the chromogenic phenylazobenzyl group. Early synthetic approaches focused on optimizing reaction conditions to achieve high yields while maintaining the integrity of both the proline stereochemistry and the azo chromophore. The compound gained particular prominence in the study of hepatic peptide uptake mechanisms, where its hydrophilic character and distinctive spectroscopic properties enabled detailed pharmacokinetic investigations.

Research applications expanded significantly as the compound's utility in peptide substrate design became apparent. The ability to incorporate the protected proline residue into larger peptide sequences while retaining chromogenic properties opened new avenues for studying peptidase specificity and developing diagnostic assays. This versatility contributed to its adoption as a standard building block in peptide chemistry research laboratories worldwide.

Significance in Peptide Chemistry Research

(E)-(((4-(Phenyldiazenyl)benzyl)oxy)carbonyl)-L-proline occupies a crucial position in contemporary peptide chemistry research due to its dual functionality as both a structural component and a spectroscopic probe. The compound's primary significance lies in its role as a building block for chromogenic peptide substrates used in enzymatic assay development. These substrates enable researchers to monitor peptidase activity in real-time through spectroscopic methods, providing quantitative data on enzyme kinetics and specificity.

The proline residue's unique conformational properties contribute significantly to the compound's research value. Proline's cyclic structure restricts backbone flexibility and can influence the overall conformation of peptide substrates, affecting their recognition by specific enzymes. When incorporated into peptide sequences, the compound can modulate substrate specificity and binding affinity, making it an essential tool for structure-activity relationship studies.

Recent investigations have demonstrated the compound's particular utility in developing substrates for collagenase and thimet oligopeptidase assays. The chromogenic properties enable detection at 320 nanometer wavelength, providing sensitive monitoring of enzymatic cleavage reactions. This capability has proven essential for characterizing enzyme kinetics and developing diagnostic applications in clinical and research settings.

The compound's hydrophilic character and distinctive uptake properties in cellular systems have opened additional research avenues. Studies on hepatocyte uptake mechanisms have revealed specific transport processes that differ significantly from other cell types, suggesting potential applications in targeted drug delivery and diagnostic imaging. These findings highlight the compound's significance beyond its immediate utility in peptide synthesis, positioning it as a valuable tool for understanding cellular transport mechanisms and developing novel therapeutic approaches.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[(4-phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4/c23-18(24)17-7-4-12-22(17)19(25)26-13-14-8-10-16(11-9-14)21-20-15-5-2-1-3-6-15/h1-3,5-6,8-11,17H,4,7,12-13H2,(H,23,24)/t17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMZPSHULEFQAGI-KRWDZBQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=C(C=C2)N=NC3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)OCC2=CC=C(C=C2)N=NC3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogues

Key Differences and Research Findings

Structural Complexity :

- This compound has a larger molecular weight (353.37 vs. 249.3 for Z-Pro-OH) due to its extended aromatic protecting group, enhancing steric hindrance during coupling reactions .

- Z-DL-Pro-OH, a racemic variant, lacks stereochemical specificity, making it unsuitable for enantioselective synthesis compared to chiral this compound .

Solubility and Stability :

- Z-Pro-OH exhibits higher solubility in DMSO (401.19 mM) compared to this compound, which requires ultrasonic agitation for dissolution .

- Storage conditions vary significantly: Z-Pro-OH is stable at -80°C for 6 months, whereas this compound requires milder refrigeration (2–8°C) .

Applications :

- This compound is critical in enzymatic assays (e.g., collagenase), where its cleavage releases detectable products (e.g., Pz-Pro-Leu-OH) .

- Z-Pro-OH is preferred in large-scale SPPS due to its lower molecular weight and cost-effectiveness .

Purity and Commercial Availability :

Preparation Methods

Reaction Mechanism and Conditions

- Base Activation : L-proline is dissolved in an anhydrous polar aprotic solvent (e.g., dimethylformamide, DMF) and treated with a tertiary base such as N,N-diisopropylethylamine (DIPEA) to deprotonate the amino group.

- Chloroformate Coupling : 4-Phenylazobenzyl chloroformate is added dropwise at 0–5°C to minimize side reactions. The reaction proceeds via nucleophilic acyl substitution, forming the Pz-protected proline intermediate.

- Acid Workup : The mixture is quenched with dilute hydrochloric acid, and the product is extracted into an organic solvent (e.g., dichloromethane). Evaporation yields the crude product, which is purified via recrystallization or column chromatography.

Key Parameters :

- Temperature : Maintaining subambient temperatures (0–5°C) during coupling prevents racemization.

- Solvent Choice : DMF or N-methylpyrrolidone (NMP) optimizes reagent solubility and reaction kinetics.

- Molar Ratios : A 1.2:1 excess of chloroformate relative to proline ensures complete conversion.

Solid-Phase Peptide Synthesis (SPPS) Integration

This compound is frequently employed as a building block in SPPS for constructing peptides with reduced aggregation propensity. The Pz group’s bulkiness disrupts β-sheet formation, improving solvation during chain elongation.

Protocol for Resin-Bound this compound

- Resin Loading : A Wang or Rink amide resin is functionalized with Fmoc-Pro-OH using HBTU/DIPEA activation in DMF. After Fmoc deprotection with piperidine, the free amine is reacted with 4-phenylazobenzyl chloroformate to install the Pz group.

- Cyclization and Cleavage : Post-synthesis, the peptide-resin is treated with trifluoroacetic acid (TFA) to cleave the product while retaining the acid-labile Pz group. For cyclic peptides, on-resin cyclization using PyBOP/DIPEA precedes cleavage.

Advantages :

- High Purity : SPPS minimizes solution-phase side reactions, yielding products with >95% purity after HPLC purification.

- Scalability : Automated synthesizers enable multi-gram production, as demonstrated in industrial-scale protocols.

Mechanochemical Synthesis

Emerging green chemistry approaches utilize ball milling for solvent-free this compound preparation. This method, adapted from related proline derivatives, enhances atom economy and reduces waste.

Procedure

- Grinding : L-proline, 4-phenylazobenzyl chloroformate, and potassium carbonate (base) are milled in a high-energy ball mill at 30 Hz for 60 minutes.

- Neutralization : The resulting powder is washed with aqueous citric acid to remove excess base, followed by ethanol to isolate the product.

Performance Metrics :

- Yield : Mechanochemical synthesis achieves 85–90% yield, comparable to solution-phase methods.

- Sustainability : Eliminates volatile organic solvents, aligning with green chemistry principles.

Quality Control and Characterization

Industrial producers like Jiangsu Congzhong Chemical Co., Ltd., implement rigorous quality assurance protocols:

Analytical Techniques

- HPLC : Purity ≥99% confirmed via reverse-phase chromatography (C18 column, acetonitrile/water gradient).

- Chiral Analysis : Optical rotation ([α]D²⁵ = -22 ± 2°) ensures enantiomeric integrity.

- Mass Spectrometry : ESI-MS validates molecular weight (m/z 353.37 for [M+H]⁺).

Storage Recommendations :

- Conditions : Store at 2–8°C in airtight containers protected from light.

- Stability : Shelf life exceeds 24 months under recommended conditions.

Comparative Evaluation of Synthesis Methods

| Method | Yield | Purity | Scalability | Environmental Impact |

|---|---|---|---|---|

| Solution-Phase | 75–85% | ≥98% | Moderate | High solvent use |

| SPPS | 80–90% | ≥95% | High | Moderate |

| Mechanochemical | 85–90% | ≥97% | Low | Minimal |

Data synthesized from.

Q & A

Q. What are the recommended synthetic pathways for PZ-Pro-OH, and how can researchers validate purity and structural integrity?

this compound synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods. To validate purity, use high-performance liquid chromatography (HPLC) with UV detection at 214 nm for peptide bonds, coupled with mass spectrometry (MS) for molecular weight confirmation. Structural integrity can be confirmed via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), focusing on proline’s characteristic ring puckering signals (δ ~1.5–2.5 ppm for CH₂ groups). Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized coupling reagents) ensure reproducibility .

Q. How should researchers design experiments to assess this compound’s stability under varying pH and temperature conditions?

Employ a factorial design varying pH (3–10) and temperature (4°C, 25°C, 37°C). Use buffered solutions (e.g., phosphate, acetate) and monitor degradation via HPLC at timed intervals (0, 24, 48 hours). Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. Include controls with inert solvents to isolate pH/temperature effects .

Q. What analytical techniques are critical for distinguishing this compound from its isomers or degradation products?

Combine chiral chromatography (e.g., using a Chirobiotic™ column) with circular dichroism (CD) spectroscopy to resolve stereoisomers. For degradation products, tandem MS (MS/MS) with collision-induced dissociation (CID) identifies fragment patterns. Cross-validate with X-ray crystallography if crystalline forms are obtainable .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s bioactivity data across different cell lines?

Apply the PICOT framework to contextualize variables: P opulation (cell type), I ntervention (concentration, exposure time), C omparison (positive/negative controls), O utcome (IC₅₀, apoptosis markers), T imeframe. Use multivariate analysis (e.g., ANOVA) to isolate confounding factors like cell membrane permeability differences or protease activity. Validate with orthogonal assays (e.g., flow cytometry vs. Western blot) .

Q. What computational strategies are effective for modeling this compound’s interactions with target enzymes?

Perform molecular dynamics (MD) simulations using force fields (e.g., AMBER) to analyze proline’s conformational rigidity in binding pockets. Pair with density functional theory (DFT) to calculate electrostatic potential surfaces. Validate predictions via site-directed mutagenesis and surface plasmon resonance (SPR) for binding affinity measurements .

Q. How should contradictory spectral data (e.g., NMR vs. IR) be addressed in characterizing this compound derivatives?

Follow a tiered validation protocol:

- Step 1 : Replicate experiments to rule out instrumentation errors.

- Step 2 : Cross-reference with alternative techniques (e.g., 2D NMR for proton coupling vs. FTIR for functional groups).

- Step 3 : Compare with literature data on analogous proline-containing peptides. Document discrepancies in supplementary materials and discuss limitations in signal overlap or solvent effects .

Q. What methodologies ensure reproducibility in this compound’s in vivo pharmacokinetic studies?

Adhere to NIH preclinical guidelines:

- Standardize animal models (e.g., C57BL/6 mice) and dosing regimens.

- Use isotope-labeled this compound (e.g., ¹⁵N-proline) for tracking via LC-MS/MS.

- Apply population pharmacokinetic (PopPK) models to account for inter-individual variability .

Methodological Frameworks and Tools

Q. Which statistical models are appropriate for analyzing dose-response relationships of this compound in toxicology studies?

Use nonlinear regression (e.g., sigmoidal dose-response curve) with software like GraphPad Prism. For non-monotonic responses, apply Bayesian hierarchical models to handle uncertainty. Report 95% confidence intervals and effect sizes per CONSORT guidelines .

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to this compound research proposals?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.